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Compound of Interest

Compound Name: (+)-Quinpirole hydrochloride
CAS No.: 73625-62-4
Cat. No.: B1680404
Get Quote
. J

Executive Summary & Stereochemical Definition

Quinpirole (Code: LY171555) is a selective dopamine D2/D3 receptor agonist originally
developed by Eli Lilly as a simplified ergoline derivative. It is a cornerstone tool compound in
neuropharmacology for studying dopaminergic signaling, schizophrenia models, and
obsessive-compulsive behaviors.

Critical Stereochemical Distinction:

e (-)-Quinpirole (LY171555): The biologically active enantiomer with high affinity for D2/D3
receptors. Configuration: (4aR, 8aR).

e (+)-Quinpirole (LY181990): The inactive enantiomer (distomer), often used as a negative
control in receptor binding and behavioral studies. Configuration: (4aS, 8aS).

While the standard "Quinpirole" refers to the (-)-isomer, this guide addresses the specific
request for the (+)-enantiomer, detailing the resolution process required to isolate it from the
racemic mixture.
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Historical Context & Structural Logic

The discovery of Quinpirole stemmed from the "ergoline partial structure" hypothesis.
Researchers Bach and Kornfeld at Eli Lilly sought to strip the complex ergoline skeleton down
to its essential pharmacophore to improve selectivity and bioavailability.

o Ergoline Scaffold: The rigid tetracyclic structure of ergot alkaloids (e.g., pergolide).

e Pyrazoloquinoline Innovation: By retaining the C and D rings of the ergoline system and
replacing the indole moiety with a pyrazole ring, they created the trans-
octahydropyrazolo[3,4-g]quinoline system. This modification maintained the critical distance
between the basic nitrogen and the aromatic element required for D2 receptor binding.
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Figure 1: Evolution from the ergoline scaffold to the selective pyrazoloquinoline

pharmacophore.

Chemical Identity
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Property Specification
4aS,8aS)-5-propyl-4,4a,5,6,7,8,8a,9-octahydro-

UPAC Name fLH-pyrazc)>lo[?F:,4-F;;quinoline hydrochloride '

CAS Number 85798-09-0 (Generic/Racemic: 80373-22-4)

Formula Ci3H21Ns - HCI

Molecular Weight 255.79 g/mol

Chirality (+)-Enantiomer (4aS, 8aS)

Solubility Water (100 mM), DMSO (25 mM)

Synthesis & Resolution Protocol

The synthesis of (+)-Quinpirole relies on the construction of the racemic octahydroquinoline
core followed by a critical optical resolution step. The method described below follows the
classic Bach & Kornfeld route.

Phase 1: Construction of the Bicyclic Core

The synthesis begins with the formation of the decahydroquinoline ring system.
 Starting Material: 1-propyl-4-piperidinone.

» Annulation: Reaction with pyrrolidine to form the enamine, followed by Michael addition with
acrylonitrile or methyl acrylate, and subsequent cyclization yields the 1-propyl-6-
oxodecahydroquinoline intermediate.

» |somerization: The ring junction is equilibrated to the thermodynamically stable trans-fused
isomer.

Phase 2: Optical Resolution (The Critical Step)

To obtain the specific (+)-enantiomer (or the active (-)-enantiomer), the ketone intermediate
must be resolved before the final pyrazole formation.
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» Reagent: (-)-Di-p-toluoyl-L-tartaric acid (or (+)-tartaric acid derivatives depending on the
desired isomer).

e Process:
o Dissolve racemic trans-1-propyl-6-oxodecahydroquinoline in methanol/acetone.
o Add the chiral acid to form diastereomeric salts.

o Fractional Crystallization: The salt of the (4aR, 8aR) isomer (precursor to active
Quinpirole) typically crystallizes differently from the (4aS, 8aS) isomer.

o Isolation: Filter the crystals. For (+)-Quinpirole, you isolate the (4aS, 8aS) ketone from the

mother liquor or the specific salt fraction.

o Basification: Treat the resolved salt with NaOH to liberate the free chiral ketone: (+)-trans-

1-propyl-6-oxodecahydroquinoline.
Phase 3: Pyrazole Ring Formation
Once the chiral ketone is isolated, the pyrazole ring is fused.

o Formylation: React the (+)-ketone with dimethylformamide dimethyl acetal (DMF-DMA) in
refluxing toluene.

o Mechanism: Formation of a dimethylaminomethylene group at the C7 position (alpha to
the ketone).

o Cyclization: Treat the intermediate with hydrazine hydrate in ethanol.

o Mechanism: Hydrazine attacks the enaminone, followed by cyclization and dehydration to
form the pyrazole ring.

o Salt Formation: Dissolve the resulting free base in ethanol and add concentrated HCI to
precipitate (+)-Quinpirole hydrochloride.

Synthetic Workflow Diagram
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Figure 2: Step-by-step synthetic pathway for isolating (+)-Quinpirole.

Pharmacological Implications
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It is vital for researchers to verify the enantiomeric purity of their Quinpirole supply.

o Selectivity: The (-)-enantiomer is approximately 100-1000x more potent at D2 receptors than
the (+)-enantiomer.

» Usage:

o (-)-Quinpirole: Used to induce locomotor activity, yawning, and checking behaviors (OCD
models).

o (+)-Quinpirole: Used to demonstrate that observed effects are stereospecific and mediated
by dopamine receptors rather than off-target physicochemical effects.
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hydrochloride-discovery-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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